Relative Acute Toxicity vs. 2,3,7,8-TCDD
Direct comparative toxicology studies establish the relative acute toxicity of the broader hexachlorodibenzo-p-dioxin (HxCDD) class. While 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is recognized as having an unusually high toxicity, HxCDD is classified as highly toxic, but with a significantly lower lethal dose. Oral doses of approximately 100 mg/kg of HxCDD are required to cause death in male rats, in contrast to the remarkably lower lethal doses for 2,3,7,8-TCDD [1]. Furthermore, 2,7-dichlorodibenzo-p-dioxin (DCDD) and octachlorodibenzo-p-dioxin (OCDD) failed to cause death in female rats at oral doses of 1 g/kg, demonstrating a clear toxicity hierarchy: 2,3,7,8-TCDD > HxCDD > 2,7-DCDD/OCDD [1][2]. This positions 1,2,3,4,6,9-HxCDD, as an HxCDD congener, as an important, less potent calibrant for toxicological studies.
| Evidence Dimension | Acute Lethality (Oral, Rat) |
|---|---|
| Target Compound Data | Approx. 100 mg/kg (HxCDD mixture) for male rats [1] |
| Comparator Or Baseline | 2,3,7,8-TCDD: much lower than 100 mg/kg; 2,7-DCDD and OCDD: >1 g/kg (female rats) [1][2] |
| Quantified Difference | HxCDD is more than 10x less potent than 2,3,7,8-TCDD, but >10x more potent than 2,7-DCDD or OCDD. |
| Conditions | Acute oral toxicity study in male and female rats [1][2] |
Why This Matters
This confirms the compound's identity as a specific, less toxic congener, essential for creating accurate and differentiated calibration curves in bioanalytical assays and for validating toxic equivalency factor (TEF) models.
- [1] Schwetz BA, Norris JM, Sparschu GL, et al. Toxicology of chlorinated dibenzo-p-dioxins. Environmental Health Perspectives. 1973;5:87-99. View Source
- [2] CISDOC database. Toxicology of chlorinated dibenzo-p-dioxins. Document ID (ISN): 22502. 1973. View Source
